![molecular formula C27H28N4O2S B2825512 N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242962-90-8](/img/structure/B2825512.png)
N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H28N4O2S and its molecular weight is 472.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiazole-Aminopiperidine Hybrid Analogues
A study designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for in vitro Mycobacterium smegmatis and Mycobacterium tuberculosis inhibition. These compounds exhibited promising antituberculosis activity and were not cytotoxic at certain concentrations (Jeankumar et al., 2013).
Anti-Angiogenic and DNA Cleavage Studies
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and showed significant anti-angiogenic and DNA cleavage activities. These findings suggest potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Novel Benzodifuranyl and Thiazolopyrimidines
A study synthesized various novel heterocyclic compounds derived from benzodifuran, such as thiazolopyrimidines, for their anti-inflammatory and analgesic properties. These compounds showed high inhibitory activity on cyclooxygenase-2 selectivity (Abu‐Hashem et al., 2020).
Hindered-Phenol-Containing Amine Moieties
The synthesized (4-ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine and related compounds showed promising performance in polypropylene copolymer, enhancing its thermal stability and making them useful as antioxidants in plastics (Desai et al., 2004).
Antistaphylococcal Activity
3,4-Dihyhdropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones were synthesized and found to possess antistaphylococcal activity. This indicates their potential use in developing new antibacterial agents (Kostenko et al., 2008).
Mechanism of Action
Target of Action
A structurally similar compound, ®-3- (7- (methyl (7h-pyrrolo [2,3-d]pyrimidin-4-yl)amino)-5-azaspiro [24]heptan-5-yl)-3-oxopropanenitrile, has been identified as a selective inhibitor of JAK1 . JAK1 is a member of the Janus kinase family, which plays a crucial role in the signal transduction of various cytokines and growth factors .
Mode of Action
The structurally similar compound mentioned above inhibits jak1 by binding to it, thereby preventing it from phosphorylating and activating stat proteins . This results in the modulation of gene expression and influences cellular processes such as proliferation, differentiation, and apoptosis .
Biochemical Pathways
This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Pharmacokinetics
The structurally similar compound was optimized through in vitro adme, herg, kinase profiling, and pharmacokinetic tests . ADME refers to the absorption, distribution, metabolism, and excretion of a compound, all of which influence its bioavailability .
Result of Action
The inhibition of jak1 by the structurally similar compound could potentially lead to the modulation of immune response and inflammation, given the role of jak1 in cytokine signaling .
properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-2-18-10-12-19(13-11-18)15-28-25(32)21-9-6-14-31(16-21)27-29-23-22(20-7-4-3-5-8-20)17-34-24(23)26(33)30-27/h3-5,7-8,10-13,17,21H,2,6,9,14-16H2,1H3,(H,28,32)(H,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSQSWCXCZVDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
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